molecular formula C19H19F3N4O2S B6462797 4-[(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)sulfonyl]benzonitrile CAS No. 2548993-60-6

4-[(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)sulfonyl]benzonitrile

Cat. No.: B6462797
CAS No.: 2548993-60-6
M. Wt: 424.4 g/mol
InChI Key: QWRRYHFLAGTOLJ-UHFFFAOYSA-N
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Description

This compound is a benzonitrile derivative featuring a piperidine ring connected via a sulfonyl (-SO₂-) linker. The piperidine moiety is substituted at the 3-position with a methylamino group bearing a 3-(trifluoromethyl)pyridin-2-yl substituent. Though direct pharmacological data for this compound is unavailable in the provided evidence, its structural motifs suggest applications in targeting kinases or enzymes where benzonitrile and sulfonyl groups are common pharmacophores .

Properties

IUPAC Name

4-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O2S/c1-25(18-17(19(20,21)22)5-2-10-24-18)15-4-3-11-26(13-15)29(27,28)16-8-6-14(12-23)7-9-16/h2,5-10,15H,3-4,11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRRYHFLAGTOLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C#N)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)sulfonyl]benzonitrile is a complex organic compound belonging to the class of benzanilides. This compound exhibits significant biological activity, particularly in the context of its potential therapeutic applications. Understanding its biological mechanisms, pharmacological properties, and therapeutic potentials is crucial for further development.

Chemical Structure and Properties

The compound's IUPAC name is N-(4-methyl-3-{[3-(pyrimidin-4-yl)pyridin-2-yl]amino}phenyl)-3-(trifluoromethyl)benzamide. Its molecular formula is C24H18F3N5OC_{24}H_{18}F_3N_5O, with a molecular weight of approximately 449.43 g/mol. The presence of trifluoromethyl and piperidine moieties contributes to its unique chemical behavior and biological interactions.

The primary biological activity of this compound is linked to its interaction with various molecular targets, including receptors involved in angiogenesis and cell survival. It has been shown to inhibit angiogenesis through modulation of the Angiopoietin receptor pathway, which plays a critical role in endothelial cell function and vascular stability .

Pharmacological Profile

The pharmacological profile indicates that the compound has an IC50 value of 17 nM against specific targets, suggesting potent activity in inhibiting cell proliferation and promoting apoptosis in certain cancer cell lines . This indicates potential applications in oncology, particularly for tumors that are dependent on angiogenic processes.

Case Studies

  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte) cells. The compound's mechanism involves the induction of apoptosis via mitochondrial pathways and inhibition of key survival pathways .
  • Angiogenesis Inhibition : The compound has been evaluated for its ability to inhibit angiogenesis in vivo using chick embryo chorioallantoic membrane (CAM) assays. Results indicated a marked reduction in new blood vessel formation, supporting its role as an antiangiogenic agent .

Data Tables

Biological ActivityMeasurementReference
IC50 (nM)17
Cytotoxicity (A431)Significant
Angiogenesis InhibitionHigh

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous molecules with variations in linkers, substituents, and heterocyclic systems. Key differences are summarized below:

Table 1: Structural and Functional Comparison

Compound Name (Source) Molecular Formula Linker Type Key Substituents Notable Features
Target Compound C₁₉H₁₇F₃N₄O₂S* Sulfonyl (-SO₂-) 3-(Trifluoromethyl)pyridin-2-yl, methylamino-piperidine Rigid sulfonyl linker; CF₃ enhances metabolic stability
4-({4-[(4-Methoxypyridin-2-yl)Amino]Piperidin-1-yl}Carbonyl)Benzonitrile () C₁₉H₂₀N₄O₂ Carbonyl (-CO-) 4-Methoxypyridin-2-yl Methoxy group increases hydrophilicity; carbonyl offers conformational flexibility
4-(3-(4-((3-Fluorophenyl)(Hydroxy)(Pyridin-2-yl)Methyl)Piperidin-1-yl)Propoxy)Benzonitrile () C₂₇H₂₆FN₃O₂ Propoxy (-OCH₂CH₂CH₂-) 3-Fluorophenyl, pyridin-2-yl Propoxy linker improves solubility; fluorophenyl enhances target affinity
1-[4-({[3-(Trifluoromethyl)Benzyl]Amino}Methyl)-1-Piperidinyl]-2-Propanol () C₁₇H₂₃F₃N₂O Ethanolamine chain 3-(Trifluoromethyl)benzyl Propanol chain increases hydrophilicity; lacks sulfonyl/carbonyl linkers
4-{[4-Amino-6-(5-Chloro-1H-Indol-4-ylMethyl)-[1,3,5]Triazin-2-ylAmino]}-Benzonitrile () C₂₀H₁₅ClN₈ Triazine-amino 5-Chloroindole Triazine core enhances π-π stacking; indole may improve CNS penetration

*Estimated formula based on structural analysis.

Key Structural and Functional Insights:

Linker Flexibility vs. This could improve binding specificity but reduce solubility . Carbonyl-linked analogs () balance flexibility and moderate hydrogen-bonding capacity, often seen in kinase inhibitors .

Substituent Effects :

  • The trifluoromethyl group (CF₃) in the target compound and enhances metabolic stability and electron-withdrawing effects, critical for optimizing pharmacokinetics .
  • Methoxy () and fluoro () substituents improve solubility and target affinity, respectively, but may reduce membrane permeability .

Heterocyclic Diversity :

  • Pyridine and piperidine rings (target compound, ) are common in CNS-active compounds due to their ability to cross the blood-brain barrier .
  • Triazine () and indole () systems offer distinct π-stacking and hydrophobic interactions, often utilized in enzyme inhibitors .

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